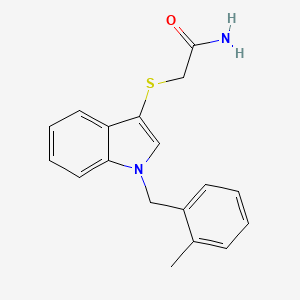

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic indole derivative featuring a thioacetamide moiety linked to a 2-methylbenzyl-substituted indole core.

Properties

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-13-6-2-3-7-14(13)10-20-11-17(22-12-18(19)21)15-8-4-5-9-16(15)20/h2-9,11H,10,12H2,1H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZAIQJTCYGQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-(2-methylbenzyl)-1H-indole-3-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity: Substitution Effects on RdRp Inhibition

- Key Analog : 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives (e.g., compounds 4–49C and 1-HB-63) exhibit potent antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) with EC50 values in the sub-micromolar range. The 2-methylbenzyl group in the target compound may enhance lipophilicity and target binding compared to simpler N-phenyl substituents .

- SARS-CoV-2 Inhibition : Screening of 2-((indol-3-yl)thio)acetamides revealed moderate RdRp inhibition at 10 mM, suggesting that bulkier substituents (e.g., 2-methylbenzyl) might improve potency by optimizing steric and electronic interactions .

Structural Modifications and Pharmacokinetic Implications

- Ethyl-Methoxy Derivative: 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide (–10) introduces a methoxy group and oxoacetamide, which may enhance solubility but reduce membrane permeability compared to the thioacetamide moiety .

Heterocyclic Hybrids for Enhanced Bioactivity

- The absence of a benzyl group in these analogs may reduce steric hindrance, favoring interactions with cellular kinases .

Comparative Data Table

Mechanistic and Pharmacodynamic Insights

- Thio vs. Sulfinyl Groups : Derivatives with sulfinyl (e.g., 1-HB-63 in ) instead of thio groups show enhanced antiviral activity, likely due to improved hydrogen bonding with RdRp active sites .

- N-Substituent Effects : Replacing the phenyl group (e.g., in 4–49C) with a 2-methylbenzyl group may enhance metabolic stability by reducing oxidative degradation, as alkylbenzyl groups are less prone to CYP450-mediated metabolism .

Biological Activity

Overview

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has attracted attention for its potential therapeutic applications, particularly in antimicrobial, antioxidant, and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2OS, with a molecular weight of 302.40 g/mol. The structure features an indole moiety linked to a thioether and an acetamide group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2OS |

| Molecular Weight | 302.40 g/mol |

| Functional Groups | Indole, thioether, acetamide |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism often involves disrupting microbial cell walls or inhibiting key metabolic pathways.

Antioxidant Effects

The compound has demonstrated antioxidant activity, which is crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. This property is particularly significant in the context of diseases where oxidative stress plays a role.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: The compound could modulate receptor activity on cell membranes, influencing signaling pathways.

- Gene Expression Alteration: It may affect the expression of genes related to cell proliferation and apoptosis.

Case Studies

- Antimicrobial Study : A study conducted on various derivatives showed that some exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin, indicating strong antimicrobial potential.

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on MCF-7 cells, the compound demonstrated an IC50 value of approximately 15 µM, showcasing its potential as an anticancer agent compared to existing therapies.

Research Findings

Recent findings highlight the importance of structure-activity relationships (SARs) in determining the efficacy of this compound:

- Indole Core Influence : The presence of the indole core is essential for maintaining biological activity.

- Thioether Linkage : Variations in substituents on the thioether linkage can enhance or reduce activity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.